1-Ethyl-2,4,5-trimethylbenzene
Overview
Description
1-Ethyl-2,4,5-trimethylbenzene, also known as Benzene, 1-ethyl-2,4,5-trimethyl-, is an organic compound with the formula C11H16 . It is classified as an aromatic hydrocarbon . The molecule contains a total of 27 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, and 1 six-membered ring .
Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. The 2D chemical structure image of this compound is also called a skeletal formula, which is the standard notation for organic molecules .Physical and Chemical Properties Analysis
This compound is a clear, colorless liquid with a distinctive, aromatic odor . It has a molecular weight of 148.24474 g/mol . It is nearly insoluble in water but soluble in organic solvents .Scientific Research Applications
Supramolecular Templates and Binding Affinities
1-Ethyl-2,4,5-trimethylbenzene, similar to its analogs like 1,3,5-triethylbenzene, is utilized in the field of supramolecular chemistry. These compounds serve as templates for organizing molecular-recognition elements. For instance, 1,3,5-triethylbenzene is noted for its steric-gearing effect, which directs binding elements toward a central ring, thereby increasing binding affinity. Although not directly mentioned, it's plausible that this compound may also contribute similarly in supramolecular contexts (Wang & Hof, 2012).
Catalysts in Chemical Synthesis
This compound-related compounds are used in catalysis, as shown in the synthesis of durene (1,2,4,5-Tetramethylbenzene) from 1,2,4-trimethylbenzene using bifunctional CuZnZrOx–HZSM-5 catalysts. Durene is a valuable aromatic used in high-end polyester production. This highlights the role of trimethylbenzene derivatives in facilitating important chemical transformations (Wen et al., 2022).
Environmental Applications
In environmental science, isomers of trimethylbenzene, like 1,3,5-TMB, are employed as tracers in anaerobic, contaminated aquifers. These compounds help assess the biodegradation of BTEX (benzene, toluene, ethylbenzene, xylenes) at field sites. The study of their biodegradability under various conditions (e.g., temperature, residence time) is crucial for understanding the behavior of these compounds in environmental settings (Fichtner et al., 2019).
Combustion Studies
This compound and related trimethylbenzenes are also significant in the study of combustion properties. For example, the combustion characteristics of 1,3,5-trimethylbenzene have been extensively researched, providing insights into the formulation of surrogate fuels that emulate the behavior of real liquid transportation fuels (Diévart et al., 2013).
Thermodynamics and Physical Properties
Studies on the thermodynamics of mixtures involving this compound and its isomers focus on understanding interactions in binary mixtures with 1-alkanols and other aromatic compounds. These insights are valuable for chemical engineering and design of chemical processes (González et al., 2007).
Photochemical and Spectroscopic Analysis
Research also extends to photochemical and spectroscopic studies, such as investigating the decay dynamics of photoexcited 1,2,4-trimethylbenzene. These studies contribute to a deeper understanding of the excited states and reaction mechanisms of these compounds, which is crucial in fields like photochemistry and material science (Liu et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
1-ethyl-2,4,5-trimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-5-11-7-9(3)8(2)6-10(11)4/h6-7H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFUQKGDILUVJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C(=C1)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170496 | |
Record name | Benzene, 1-ethyl-2,4,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17851-27-3 | |
Record name | Benzene, 1-ethyl-2,4,5-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017851273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-ethyl-2,4,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ETHYL-2,4,5-TRIMETHYLBENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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